1-Bromo-3-(difluoromethyl)naphthalene
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Overview
Description
1-Bromo-3-(difluoromethyl)naphthalene is a halogenated aromatic compound with the molecular formula C11H7BrF2 and a molecular weight of 257.08 g/mol It is characterized by the presence of a bromine atom and a difluoromethyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethyl)naphthalene can be synthesized through the bromination of naphthalene derivatives. One common method involves the photobromination of naphthalene using molecular bromine in the presence of a catalyst such as carbon tetrachloride (CCl4) under irradiation at low temperatures (below 10°C) . This process yields 1,3-dibromonaphthalene, which can then be further reacted with difluoromethylating agents to produce the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and difluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents such as phenylboronic acid are typically used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products Formed:
- Substituted naphthalene derivatives
- Coupled products with various aromatic and aliphatic groups
- Oxidized and reduced naphthalene compounds
Scientific Research Applications
1-Bromo-3-(difluoromethyl)naphthalene has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(difluoromethyl)naphthalene involves its interaction with molecular targets through its bromine and difluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, as well as radical mechanisms .
Comparison with Similar Compounds
- 1-Bromo-2-(difluoromethyl)naphthalene
- 1-Bromo-4-(difluoromethyl)naphthalene
- 1-Bromo-3-(trifluoromethyl)naphthalene
Comparison: 1-Bromo-3-(difluoromethyl)naphthalene is unique due to the specific positioning of the bromine and difluoromethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWCNBZMJHEGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261491-86-4 |
Source
|
Record name | 1-bromo-3-(difluoromethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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